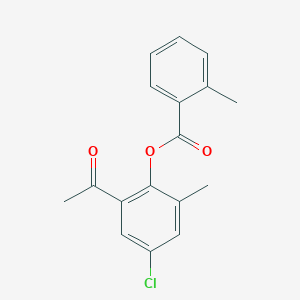
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of an acetyl group, a chloro group, and a methyl group attached to a phenyl ring, which is further esterified with 2-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 2-acetyl-4-chloro-6-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-acetyl-6-methylphenyl 2-methylbenzoate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield 2-chloro-6-methylbenzoic acid, while substitution of the chloro group with an amine could produce 2-acetyl-4-amino-6-methylphenyl 2-methylbenzoate.
Scientific Research Applications
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to certain biological targets.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate involves its interaction with specific molecular targets. The acetyl group may participate in hydrogen bonding or covalent interactions with enzymes or receptors, while the chloro and methyl groups can influence the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-chloro-6-methylphenol: Similar structure but lacks the esterified benzoate group.
2-Methylbenzoic acid: Contains the benzoate moiety but lacks the substituted phenyl ring.
4-Chloro-2-methylphenol: Shares the chloro and methyl substitutions but lacks the acetyl and benzoate groups.
Uniqueness
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate is unique due to the combination of functional groups present in its structure. This combination allows for diverse chemical reactivity and potential applications that are not possible with the individual components alone. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88952-12-9 |
|---|---|
Molecular Formula |
C17H15ClO3 |
Molecular Weight |
302.7 g/mol |
IUPAC Name |
(2-acetyl-4-chloro-6-methylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C17H15ClO3/c1-10-6-4-5-7-14(10)17(20)21-16-11(2)8-13(18)9-15(16)12(3)19/h4-9H,1-3H3 |
InChI Key |
WINCZXXMFMUONV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2C)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















